molecular formula C17H19NO3 B154635 Galanthaminone CAS No. 1668-86-6

Galanthaminone

Cat. No. B154635
CAS RN: 1668-86-6
M. Wt: 285.34 g/mol
InChI Key: QENVUHCAYXAROT-YOEHRIQHSA-N
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Description

Synthesis Analysis

Narwedine, an immediate precursor to the therapeutically valuable alkaloid (–)-galanthamine, has been synthesized by engaging an iodinated isovanillin derivative in an intermolecular Mitsunobu reaction with a 2-cyclohexen-1-ol derivative . The resulting aryl ether participated in an exceptionally efficient intramolecular Heck reaction to give, after hydrolysis of the primary cyclisation product, a tetracyclic lactol .


Molecular Structure Analysis

The molecular formula of Galanthaminone is C17H19NO3 . Its exact mass is 285.14 and its molecular weight is 285.343 .


Chemical Reactions Analysis

Galantamine improves the function of nerve cells in the brain. It works by preventing the breakdown of a chemical called acetylcholine . People with dementia usually have lower levels of this chemical, which is important for the processes of memory, thinking, and reasoning .


Physical And Chemical Properties Analysis

Galanthaminone is a white crystalline powder, odorless, with a bitter taste . It has a melting point of 258-264 °C . It is soluble in water, ethanol, but insoluble in acetone, chloroform, ether, and benzene .

Scientific Research Applications

Therapeutic Use in Alzheimer's Disease

Galanthaminone, commonly extracted from plants like snowdrops, daffodils, and summer snowflakes, has been widely studied for its role in slowing down neurological degeneration in Alzheimer's disease. Its development as a drug against Alzheimer's disease traces back to observational studies in the Caucasus Mountains and its initial use in Eastern European countries for poliomyelitis treatment before being introduced to Western markets for Alzheimer's disease (Heinrich & Teoh, 2004).

Gene Identification for Biosynthesis

Research has identified specific genes involved in the biosynthetic pathway of galanthaminone, which is crucial for synthetic biology applications and botanical medicine development. Using bioinformatics, genes such as methyltransferases have been identified, contributing to the understanding of the biosynthetic pathway of this compound (Kilgore et al., 2014).

Acetylcholinesterase Inhibition

Galanthaminone is a known acetylcholinesterase inhibitor, making it effective in treating Alzheimer's disease. Its ability to inhibit acetylcholinesterase activity while demonstrating weaker activity on butyrylcholinesterase is of significant interest in medical research (Sramek, Frackiewicz, & Cutler, 2000).

Safety And Hazards

Galantamine is toxic if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product . In case of ingestion, it is advised to immediately call a POISON CENTER or doctor/physician . It should be stored locked up .

Future Directions

Several disappointing trials for treatment of cognitive impairment in Parkinson’s disease dementia (PDD) leave rivastigmine as the only on-label treatment option . Research is ongoing to overcome this unmet need for treatment options for cognitive symptoms of PDD . Psychotic symptoms of PDD are best managed with pimavanserin, which was recently investigated and approved in the USA . Caution is needed in prescribing practices, including treatment of motor symptoms, to avoid iatrogenic worsening of nonmotor symptoms .

properties

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENVUHCAYXAROT-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168190
Record name Narwedine, (+/-)-
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Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galanthaminone

CAS RN

510-77-0, 1668-86-6
Record name Narwedine
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Record name rel-(4aR,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one
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Record name (4aR*,8aR*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one
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Record name 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel
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Record name NARWEDINE, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galanthaminone
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Galanthaminone
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Galanthaminone
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Galanthaminone
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Citations

For This Compound
48
Citations
J Koizumi, S Kobayashi, S Uyeo - Chemical and Pharmaceutical …, 1964 - jstage.jst.go.jp
Treatment of galanthaminone with hydriodic acid gave hydroxyapogalanthamine, the structure of which has been elucidated by degradation to the known diphenic acid (IV). The …
Number of citations: 10 www.jstage.jst.go.jp
D Mihailova, M Velkov, Z Zhivkova - European journal of drug metabolism …, 1987 - Springer
… by the 5 h of incubation while the amount of galanthaminone formed was negligible. The rate of metabolism of galanthamine to galanthaminone and epigalanthamine by incubation of …
Number of citations: 10 link.springer.com
T Thomsen, U Bickel, JP Fischer, H Kewitz - European journal of clinical …, 1990 - Springer
… was 130-times less potent in vitro in its effect on acetylcholinesterase (AChE) in erythrocytes than the parent compound, and it did not differ significantly from the ketone galanthaminone…
Number of citations: 82 link.springer.com
J Tencheva, I Yamboliev, Z Zhivkova - Journal of Chromatography B …, 1987 - Elsevier
… A stock solution was prepared by dissolving 12.82 mg of galanthamine hydrobromide, 10.0 mg of epigalanthamine and 10.0 mg galanthaminone in 100.0 ml of distilled water, to yield …
Number of citations: 61 www.sciencedirect.com
D Mihailova, I Yamboliev, Z Zhivkova, J Tencheva… - Pharmacology, 1989 - karger.com
… Our experimental data on epigalanthamine and galanthaminone time courses in urine and especially in blood plasma are insufficient to allow precise predictions about their formation, …
Number of citations: 64 karger.com
U Bickel, T Thomsen, W Weber… - Clinical …, 1991 - Wiley Online Library
… In addition, galanthaminone was determined by a variable wavelength ultraviolet detector … and epigalanthamine and 15 ng/ml for galanthaminone. All values were related to the free …
Number of citations: 117 ascpt.onlinelibrary.wiley.com
JG Bhandarkar - repository.lboro.ac.uk
… to galanthaminone (narwedine) 1213 … Galanthaminone was found to be an a,ll-unsaturated ketone. A series of degradation experiments was carried out on galanthaminone analogous …
Number of citations: 3 repository.lboro.ac.uk
T Thomsen, H Kewitz, U Bickel, M Straschill… - Cholinergic Basis for …, 1991 - Springer
… No galanthaminone could be identified in plasma or urine samples, in contrast to Mihailova and coworkers. It may undergo, however, rapid further metabolization in vivo. The …
Number of citations: 4 link.springer.com
D Obreshkova, T Pangarova… - Comptes Rendus de l' …, 2000 - adsabs.harvard.edu
… changes as a result of processes of oxidation (Galanthaminone), … Galanthaminone 14.7 0.28 0.1 … , Lycorine, Lycorenine, Nivalidine and Galanthaminone using authentic samples of the …
Number of citations: 8 adsabs.harvard.edu
V Piotrovsky, A Van Peer… - The Journal of …, 2003 - Wiley Online Library
Galantamine is a reversible, competitive inhibitor of acetylcholinesterase and an allosteric modulator of nicotinic acetylcholine receptors. It is cleared by renal and hepatic mechanisms, …
Number of citations: 48 accp1.onlinelibrary.wiley.com

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